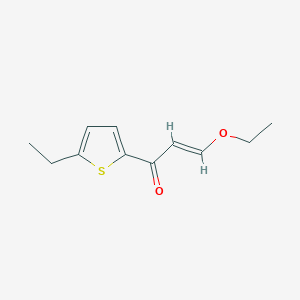![molecular formula C10H10BrN3O2 B13578782 Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is a chemical compound with the following properties:
Molecular Formula: CHBrNO
CAS Number: 117718-77-1
Molecular Weight: 299.129 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthetic route to prepare ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate involves the following steps:
Bromination: Imidazo[1,2-b]pyridazine undergoes bromination at the 6-position using a brominating agent.
Acetylation: The resulting 6-bromoimidazo[1,2-b]pyridazine reacts with acetic anhydride or acetyl chloride to form the desired compound.
- Bromination: Typically carried out in an organic solvent (e.g., dichloromethane) with a brominating reagent (e.g., N-bromosuccinimide).
- Acetylation: Performed in the presence of a base (e.g., pyridine) and an acetylating agent (e.g., acetic anhydride).
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. specific details are proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate can participate in various reactions:
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction of the imidazo[1,2-b]pyridazine ring system.
Ester Hydrolysis: Hydrolysis of the ester group to yield the corresponding acid.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: For designing functional materials.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is relatively unique, similar compounds include other imidazo[1,2-b]pyridazines with varying substituents.
Propriétés
Formule moléculaire |
C10H10BrN3O2 |
|---|---|
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
ethyl 2-(6-bromoimidazo[1,2-b]pyridazin-2-yl)acetate |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3 |
Clé InChI |
MASOSGJSOTWFFO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)


![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)

![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)

